molecular formula C10H14N2O5 B6614648 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid CAS No. 1095824-01-3

3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B6614648
CAS No.: 1095824-01-3
M. Wt: 242.23 g/mol
InChI Key: MCYVGZKRRMZRIT-UHFFFAOYSA-N
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Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group, an oxazole ring, and a carboxylic acid functional group. The combination of these functional groups makes it a versatile intermediate in organic synthesis, useful in drug development and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps. One common route starts with the formation of the oxazole ring, which is achieved through the cyclization of an appropriate α-keto amide with a nitrile. The carboxylic acid group can be introduced through the hydrolysis of an ester precursor.

Industrial Production Methods

Industrial production methods for this compound require scalable and cost-effective synthesis routes. This often involves optimized reaction conditions, like the use of catalysts to improve yield and purity, and robust purification techniques such as crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: It can be reduced using agents like sodium borohydride, particularly at the carboxylic acid group.

  • Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield a free amino group, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Deprotection reagents: Trifluoroacetic acid for Boc group removal.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with altered functional groups.

  • Reduced forms where specific functional groups are transformed.

  • Substituted compounds with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology

In biochemical studies, the compound serves as an intermediate in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

Medicine

Due to its versatile functional groups, it plays a role in drug design and development, particularly in creating molecules with potential therapeutic effects.

Industry

In industrial applications, the compound is used in the synthesis of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid exerts its effects is highly dependent on its application. In drug design, it often interacts with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The oxazole ring and Boc-protected amino group are critical for binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-thiazole-5-carboxylic acid

  • 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-imidazole-5-carboxylic acid

  • 3-(aminomethyl)-1,2-oxazole-5-carboxylic acid

Uniqueness

Compared to similar compounds, 3-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-5-carboxylic acid stands out due to the presence of the oxazole ring, which imparts unique electronic properties and reactivity. The Boc-protected amino group provides additional versatility for synthetic modifications.

There you go—a detailed dive into this compound. Anything specific you'd like to explore further?

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)17-12-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYVGZKRRMZRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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